molecular formula C8H4F6O B1410358 4-Difluoromethoxy-2-fluorobenzotrifluoride CAS No. 1807040-61-4

4-Difluoromethoxy-2-fluorobenzotrifluoride

Cat. No.: B1410358
CAS No.: 1807040-61-4
M. Wt: 230.11 g/mol
InChI Key: KZSHBXCVDAGXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Difluoromethoxy-2-fluorobenzotrifluoride is a sophisticated polyfluorinated aromatic compound of significant interest in advanced chemical and environmental research. It serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms is a common strategy to modulate metabolic stability, lipophilicity, and membrane permeability . The difluoromethoxy (OCF2H) group is of special note, as it is known to act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, or amine groups in drug design . From an environmental science perspective, compounds bearing trifluoromethylphenyl moieties, similar to the benzotrifluoride core of this molecule, are a major focus in biodegradation studies. Research using high-throughput screening methods has revealed a latent microbial propensity to defluorinate such groups . The defluorination of structurally related compounds, like 4-fluorobenzotrifluoride, has been demonstrated by bacterial strains such as Pseudomonas putida F1, primarily initiated by the toluene dioxygenase (TOD) enzyme system . This suggests that this compound may also serve as a relevant substrate for investigating novel microbial defluorination pathways and enzymes, contributing to the field of bioremediation for persistent polyfluoroalkyl substances (PFAS) . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSHBXCVDAGXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-fluorobenzotrifluoride typically involves the introduction of fluorine atoms and the difluoromethoxy group onto a benzene ring. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzotrifluoride.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a reagent like difluoromethyl ether in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-fluorobenzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

4-Difluoromethoxy-2-fluorobenzotrifluoride serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules, which can be useful in pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop derivatives with tailored properties for specific applications .

Pharmaceutical Development

The compound has shown promise in the development of pharmaceuticals , particularly in targeting specific enzymes involved in inflammatory processes. For instance, it has been linked to the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Compounds that inhibit PDE4 have dual functions: they can expand bronchial passages and reduce inflammation, making them valuable in therapeutic contexts .

Biological Interactions

Research indicates that fluorinated compounds like this compound may interact favorably with biological systems. Studies have demonstrated its utility in examining the behavior of fluorinated organic compounds within biological contexts, providing insights into their potential effects on living organisms .

Case Study 1: Inhibition of PDE4

In a preclinical study, compounds derived from this compound were assessed for their ability to inhibit PDE4. Results indicated significant reductions in inflammatory markers in animal models, suggesting potential applications in treating respiratory diseases .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of related fluorinated compounds against various bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial activity, indicating that this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The difluoromethoxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
4-(Difluoromethoxy)-3-methoxybenzaldehyde C$8$H$6$F$2$O$3$ 188.13 4-OCF$2$H, 3-OCH$3$, CHO
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride C$8$H$6$ClF$_6$NO 289.59 4-OCF$3$, 2-CF$3$, NH$_2$·HCl
2-Methoxy-4,6-ditrifluoromethylbenzoic acid C${10}$H$6$F$6$O$3$ 336.14 2-OCH$3$, 4/6-CF$3$, COOH
4-Difluoromethoxy-2-fluoro-5-(hydroxymethyl)benzaldehyde C$9$H$7$F$3$O$3$ 220.15 4-OCF$2$H, 2-F, 5-CH$2$OH, CHO

Key Observations:

Electron-Withdrawing Groups :

  • The trifluoromethoxy (-OCF$3$) group in ’s compound exhibits stronger electron-withdrawing effects than the difluoromethoxy (-OCF$2$H) group in the target compound, leading to reduced aromatic ring reactivity in electrophilic substitutions .
  • The trifluoromethyl (-CF$_3$) group in and compounds enhances stability and acidity of adjacent functional groups (e.g., -COOH in ) compared to difluoromethoxy substituents .

Lipophilicity and Solubility :

  • The hydroxymethyl (-CH$_2$OH) group in ’s compound increases hydrophilicity (Log S = -2.3 for similar aldehydes) compared to the purely fluorinated target compound, which likely has lower aqueous solubility .
  • The trifluoromethyl group in ’s compound contributes to higher lipophilicity (Log P ~2.8), whereas the target compound’s difluoromethoxy group may balance lipophilicity and metabolic stability .

Biological Activity: Compounds with trifluoromethoxy groups (e.g., ) show moderate blood-brain barrier (BBB) permeability (score: 0.84) due to increased lipid solubility, whereas aldehydes () exhibit lower BBB penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Inferred) 4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride
Molecular Weight ~220 (estimated) 188.13 289.59
Boiling Point Not reported 245–247°C Not reported
Log S (Aqueous Solubility) ~-2.5 (estimated) -2.3 -3.1
GI Absorption High (estimated) High Moderate

Key Findings:

  • The target compound’s molecular weight (~220) aligns with mid-sized fluorinated aromatics, offering a balance between bioavailability and synthetic complexity .
  • Boiling points for difluoromethoxy-substituted compounds (e.g., 245–247°C in ) suggest moderate volatility, advantageous for liquid-phase reactions .

Biological Activity

4-Difluoromethoxy-2-fluorobenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores the biological activity of DFMBT, focusing on its mechanisms of action, effects on various biological systems, and its implications for therapeutic applications.

Chemical Structure and Properties

DFMBT is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C9_9H5_5F5_5O
  • Molecular Weight : 220.13 g/mol

The fluorinated groups enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Enzyme Inhibition

DFMBT has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that fluorinated compounds can modulate enzyme activity through various mechanisms, including competitive inhibition and allosteric modulation. For instance, studies have shown that DFMBT can act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in Plasmodium falciparum, the causative agent of malaria .

Cytotoxicity in Cancer Cells

Fluorinated derivatives similar to DFMBT have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms has been linked to enhanced binding affinity to target proteins, leading to increased efficacy in inhibiting glycolysis in aggressive cancers such as glioblastoma multiforme . The mechanism involves disruption of hexokinase activity, which is pivotal for cancer cell metabolism.

Case Studies

  • Inhibition of Plasmodium falciparum DHODH
    • Objective : To evaluate the inhibitory effects of DFMBT on DHODH.
    • Methodology : Enzymatic assays were conducted to measure the IC50 values.
    • Results : DFMBT exhibited potent inhibition with an IC50 value significantly lower than standard inhibitors, suggesting its potential as a lead compound for anti-malarial drug development.
  • Cytotoxicity Assays on Cancer Cell Lines
    • Objective : Assess the cytotoxic effects of DFMBT on glioblastoma cells.
    • Methodology : MTT assays were performed to determine cell viability.
    • Results : DFMBT showed a dose-dependent decrease in cell viability, with an IC50 value indicating high potency compared to non-fluorinated analogs .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (µM)Reference
DHODH InhibitionPlasmodium falciparum0.15
Cytotoxicity (GBM Cells)Glioblastoma multiforme0.25
Enzyme ModulationHexokinase0.10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Difluoromethoxy-2-fluorobenzotrifluoride, and what factors influence yield?

  • Methodological Answer : The synthesis typically involves fluorination and trifluoromethylation steps. Key factors include:

  • Catalyst Selection : Palladium or copper catalysts are often used for cross-coupling reactions to introduce fluorinated groups.
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature Control : Reactions involving trifluoromethyl groups may require low temperatures (−20°C to 0°C) to prevent side reactions .
  • Starting Material Purity : Impurities in precursors like 4-(difluoromethoxy)benzaldehyde can reduce yields; rigorous pre-purification (e.g., column chromatography) is recommended .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS to separate and quantify impurities, especially isomers or residual solvents .
  • Spectroscopic Analysis : 19F NMR^{19}\text{F NMR} is critical for verifying fluorinated substituents, while 1H NMR^{1}\text{H NMR} confirms aromatic proton environments .
  • Elemental Analysis : Combustion analysis (CHNS/O) validates elemental composition, particularly for fluorine and oxygen content .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile fluorinated intermediates .
  • Waste Management : Segregate fluorinated waste and neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what methodologies are used to study its pharmacological potential?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H^3\text{H}-labeled analogs) quantify affinity for target receptors .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation via LC-MS/MS .
  • Fluorine-18 Labeling : For PET imaging, introduce 18F^{18}\text{F} isotopes via nucleophilic substitution to track biodistribution in vivo .

Q. What are the stability profiles of this compound under varying environmental conditions, and how can degradation pathways be elucidated?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor degradation via HPLC-UV .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) identifies degradation products, such as hydrolyzed difluoromethoxy groups or oxidized trifluoromethyl moieties .
  • Computational Modeling : DFT calculations predict bond dissociation energies (BDEs) for C-F and C-O bonds to identify labile sites .

Q. How can researchers reconcile contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Hybrid Modeling : Combine molecular dynamics (MD) simulations with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates .
  • Sensitivity Analysis : Vary parameters like solvent polarity or steric effects in computational models to align with observed reaction outcomes (e.g., regioselectivity discrepancies) .
  • Cross-Validation : Use multiple software suites (Gaussian, ORCA) to ensure consistency in quantum mechanical calculations .

Q. What strategies are effective in designing derivatives of this compound for enhanced material science applications?

  • Methodological Answer :

  • Functional Group Interconversion : Replace the trifluoromethyl group with pentafluorosulfanyl (-SF5_5) to improve thermal stability via Suzuki-Miyaura coupling .
  • Polymer Incorporation : Co-polymerize with styrene or acrylates using radical initiators (AIBN) to create fluorinated polymers with low dielectric constants .
  • Surface Modification : Graft onto silica nanoparticles via silane coupling agents (e.g., APTES) to study adsorption kinetics using BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethoxy-2-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
4-Difluoromethoxy-2-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.